molecular formula C5H2BrN3 B599147 2-Bromopyrimidine-4-carbonitrile CAS No. 1209459-16-4

2-Bromopyrimidine-4-carbonitrile

Cat. No.: B599147
CAS No.: 1209459-16-4
M. Wt: 183.996
InChI Key: RZYRDSCFCCTHJV-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-4-carbonitrile is an organic compound with the molecular formula C5H2BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a nitrile group at the fourth position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-4-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.

    Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-4-carbonitrile is largely dependent on its chemical structure and the specific reactions it undergoes. In biological systems, it can act as an inhibitor of enzymes by binding to active sites and blocking substrate access. The nitrile group and the bromine atom play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison: 2-Bromopyrimidine-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYRDSCFCCTHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717786
Record name 2-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-16-4
Record name 2-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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